2-(3-Hydroxyisoxazol-5-yl)acetic acid
Description
2-(3-Hydroxyisoxazol-5-yl)acetic acid, commonly known as ibotenic acid (IBO), is a heterocyclic organic compound with the IUPAC name (S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid (CAS: 2552-55-8). It is a secondary metabolite isolated from the mushroom Amanita muscaria and related species . Structurally, it features an isoxazole ring substituted with a hydroxyl group at position 3 and an acetic acid moiety at position 3. Its molecular formula is C₅H₆N₂O₄, with a molecular weight of 158.11 g/mol .
Ibotenic acid is a potent neurotoxin that acts as a non-selective glutamate receptor agonist, mimicking the action of the excitatory neurotransmitter L-glutamic acid. This activity arises from its conformational restriction, enabling it to bind to ionotropic glutamate receptors (e.g., NMDA, AMPA, and kainate receptors), leading to neuronal overexcitation and altered membrane potentials .
Properties
CAS No. |
54489-27-9 |
|---|---|
Molecular Formula |
C5H5NO4 |
Molecular Weight |
143.10 g/mol |
IUPAC Name |
2-(3-oxo-1,2-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H5NO4/c7-4-1-3(10-6-4)2-5(8)9/h1H,2H2,(H,6,7)(H,8,9) |
InChI Key |
WPMUQANSUHHDJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ONC1=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxyisoxazol-5-yl)acetic acid typically involves the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali. This method, historically the first for producing isoxazoles, remains one of the most frequently used approaches . Another method involves the cyclisation of N,O-diBoc-protected β-keto hydroxamic acids mediated by hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of environmentally friendly processes, are likely applied.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Hydroxyisoxazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3-Hydroxyisoxazol-5-yl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research explores its use in developing new pharmaceuticals due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyisoxazol-5-yl)acetic acid involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing biological pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional and Pharmacological Differences
Ibotenic Acid vs. Muscimol :
- Mechanism : Ibotenic acid activates glutamate receptors , while muscimol (a decarboxylated derivative of IBO) acts as a GABAₐ receptor agonist , inducing inhibitory neurotransmission .
- Neuroactivity : Ibotenic acid causes excitotoxicity, whereas muscimol induces sedation and hallucinations .
Substituent Effects: 3-Hydroxy (IBO): Enhances water solubility and receptor binding affinity due to hydrogen bonding . 3-Methyl: Reduces polarity, making 2-(3-methylisoxazol-5-yl)acetic acid more lipophilic and suitable for organic synthesis .
Toxicity Profile :
- The 3-oxo-dihydro derivative exhibits acute toxicity (oral, dermal, and inhalation; Category 3), requiring stringent safety protocols . In contrast, ibotenic acid’s neurotoxicity is specific to glutamate receptor overactivation .
Key Research Findings
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